molecular formula C19H17F2N3O4S2 B2640096 N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921996-25-0

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2640096
CAS RN: 921996-25-0
M. Wt: 453.48
InChI Key: ZSLDJQCYWGYJHH-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide (DBT) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBT belongs to the class of thiazole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

Compounds structurally related to the query have been explored for their inhibitory activity against PI3Kα and mTOR, key enzymes involved in cell growth, proliferation, and survival. These inhibitors have potential applications in cancer therapy due to their efficacy in vitro and in vivo. For example, modifications to heterocyclic analogues have been made to improve metabolic stability, retaining in vitro potency and in vivo efficacy while reducing metabolic deacetylation, which is crucial for developing more stable therapeutic agents (Stec et al., 2011).

Antimalarial and Antiviral Applications

Certain sulfonamide derivatives, incorporating similar structural motifs, have shown potential as antimalarial agents and are being studied for their efficacy against COVID-19. These compounds exhibit antimalarial activity and are characterized by their ADMET properties, highlighting their potential as therapeutic agents against infectious diseases (Fahim & Ismael, 2021).

Anticancer Activity

Research into similar compounds has shown potential anticancer activity, with certain derivatives demonstrating the ability to inhibit tumor growth in vivo models. These findings suggest the therapeutic potential of such compounds as anticancer agents, offering a promising avenue for the development of new treatments (Xie et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Compounds with similar chemical structures have been investigated for their enzyme inhibitory potential, including α-glucosidase and acetylcholinesterase inhibitors. These activities are significant for the treatment of diseases such as diabetes and Alzheimer's, respectively. The study of such compounds provides insights into the design of new therapeutic agents with improved efficacy and specificity (Abbasi et al., 2019).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4S2/c1-28-13-5-7-14(8-6-13)30(26,27)24-19-23-12(11-29-19)9-18(25)22-10-15-16(20)3-2-4-17(15)21/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLDJQCYWGYJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

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